2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide
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Overview
Description
2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide is a heterocyclic compound that features a fused imidazo-thiazole ring system.
Preparation Methods
The synthesis of 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide or tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to suppress the growth of certain cancer cell lines. It also exhibits antimicrobial activity, making it a candidate for the development of new antibiotics.
Biological Research: The compound is used in studies investigating the mechanisms of action of heterocyclic compounds and their interactions with biological targets.
Industrial Applications: It can be used as a building block for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide involves its interaction with cellular targets, leading to the inhibition of key biological pathways. For instance, its anticancer activity is believed to result from its ability to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide can be compared with other similar compounds such as:
Levamisole: Another imidazo[2,1-b]thiazole derivative known for its anthelmintic and immunomodulatory properties.
Imidazo[2,1-b][1,3]thiazole Derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other derivatives due to variations in molecular interactions and target specificity.
Properties
IUPAC Name |
2-bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S.BrH/c12-10-9(8-4-2-1-3-5-8)14-7-6-13-11(14)15-10;/h1-5H,6-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQQZJWVVOHZRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(SC2=N1)Br)C3=CC=CC=C3.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640021 |
Source
|
Record name | 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134611-60-1 |
Source
|
Record name | 2-Bromo-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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